5-(4-Methylphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-METHYLPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. These compounds have garnered significant attention due to their potential pharmacological activities, including antitumor, antimicrobial, and antioxidant properties . The unique structure of this compound, featuring a tetrazole ring fused to a pyrimidine ring, makes it a valuable subject of study in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves the cyclocondensation reaction of 5-aminotetrazole with β-enaminones . This reaction can be carried out under various conditions, including solvent-free environments and the use of catalysts such as tetrabromobenzene-1,3-disulfonamide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired tetrazolo[1,5-a]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency . Additionally, solvent-free conditions are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHYLPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-METHYLPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its potential use in treating diseases such as cancer, diabetes, and hypertension.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor activity . Additionally, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Tetrazole: A five-membered heterocyclic compound with four nitrogen atoms and one carbon atom.
Pyrazolopyrimidine: A fused nitrogen-containing heterocyclic ring system with similar pharmacological activities.
Uniqueness
5-(4-METHYLPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both tetrazole and pyrimidine rings. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H15N5 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-(4-methylphenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H15N5/c1-12-7-9-13(10-8-12)15-11-16(14-5-3-2-4-6-14)22-17(18-15)19-20-21-22/h2-11,16H,1H3,(H,18,19,21) |
InChI Key |
YUGWSKHHRBRUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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